DNA Gyrase A Inhibition vs. FtsZ Modulators
3-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide exhibits an IC50 of 537 nM against Staphylococcus aureus DNA gyrase A in a biochemical assay [1]. This value provides a quantitative reference point absent for most closely related isoxazolyl benzamides, which are primarily characterized by FtsZ polymerization inhibition or whole-cell MIC values [2]. While direct head-to-head gyrase data for comparators are not available, the pronounced difference in primary target engagement (gyrase vs. FtsZ) constitutes a class-level differentiation: the 3-methyl benzamide substituent may redirect binding from the FtsZ pocket to the gyrase ATP-binding site, potentially offering a resistance-circumventing mechanism distinct from that of FtsZ-targeted agents like the B14/B16 series [2].
| Evidence Dimension | S. aureus DNA gyrase A inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 537 nM |
| Comparator Or Baseline | FtsZ-targeted isoxazolyl benzamides (e.g., B14, B16) – no DNA gyrase IC50 reported; antibacterial activity driven by FtsZ polymerization modulation |
| Quantified Difference | Not directly comparable; represents orthogonal target engagement |
| Conditions | Inhibition of S. aureus DNA gyrase A expressed in E. coli BL21(DE3), using relaxed pBR322 DNA as substrate, 1 h incubation (BindingDB assay ID 50048285) |
Why This Matters
A validated biochemical IC50 against a defined target (DNA gyrase A) provides a quantitative anchor for structure-activity relationship (SAR) studies and enables direct comparison with known gyrase inhibitors, unlike most isoxazolyl benzamides whose primary target (FtsZ) lacks an equivalent standardized biochemical assay.
- [1] BindingDB. BDBM50211504 (CHEMBL3979162) – Affinity Data: IC50 537 nM for S. aureus DNA gyrase subunit A. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50211504 (accessed 2026-04-30). View Source
- [2] Bi F, Song D, Zhang N, et al. Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. Eur J Med Chem. 2018;159:90-103. doi:10.1016/j.ejmech.2018.09.053. View Source
